2-(Methylsulfanyl)benzoic anhydride
CAS No.: 62351-53-5
Cat. No.: VC19474715
Molecular Formula: C16H14O3S2
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62351-53-5 |
---|---|
Molecular Formula | C16H14O3S2 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | (2-methylsulfanylbenzoyl) 2-methylsulfanylbenzoate |
Standard InChI | InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3 |
Standard InChI Key | XMXDDBIWASGZCG-UHFFFAOYSA-N |
Canonical SMILES | CSC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2SC |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of two 2-(methylsulfanyl)benzoic acid units connected through an anhydride linkage (Figure 1). Key structural features include:
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Benzene rings: Each substituted at the 2-position with a methylsulfanyl (-SCH₃) group.
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Anhydride bond: Central oxygen atom bridging the two carbonyl groups.
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Planarity: The sulfur and methyl groups deviate from the benzene plane by 0.185 Å and −1.394 Å, respectively, as observed in crystallographic analogs .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₄O₃S₂ | |
Molecular Weight | 318.4 g/mol | |
IUPAC Name | 2-(Methylsulfanyl)benzoic anhydride | |
SMILES | COC(=O)C1=CC=CC=C1SC | |
InChIKey | XMXDDBIWASGZCG-UHFFFAOYSA-N |
Synthetic Pathways
Anhydride Formation
The compound is synthesized via dehydrative condensation of 2-(methylsulfanyl)benzoic acid. Key steps include:
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Activation of Carboxylic Acid: Use of aromatic carboxylic anhydrides (e.g., trifluorobenzoic anhydride) as dehydrating agents under Lewis acid catalysis .
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Friedel-Crafts Reaction: Methanesulfonic anhydride, generated from methanesulfonic acid and thionyl chloride, reacts with aromatic substrates in the presence of trifluoromethanesulfonic acid .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Dehydration | TFBA (trifluorobenzoic anhydride), Sn(OTf)₂ | 72–85% | |
Sulfonation | CH₃SO₃H, SOCl₂, 90°C, 24 hrs | 48% |
Physicochemical Properties
Thermodynamic Data
Calculated properties from Chemeo and NIST :
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Boiling Point: 896.52 K (623.37°C)
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Melting Point: 538.85 K (265.7°C)
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Enthalpy of Formation (ΔfH°): −197.09 kJ/mol (gas phase)
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Lipophilicity (logP): 4.128
Spectral Characteristics
Applications in Organic Synthesis
Benzoylation Reactions
The compound serves as a benzoylating agent for:
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Pharmaceutical Intermediates: Synthesis of thiazole-methylsulfonyl derivatives with carbonic anhydrase inhibitory activity (IC₅₀ = 38.50 μM for hCA II) .
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Agrochemicals: Production of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, a pesticide precursor .
Friedel-Crafts Acylation
In the presence of TiCl₂(OTf)₂, it facilitates the acylation of electron-rich arenes, yielding para-substituted aryl ketones .
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